molecular formula C22H20N6OS B11519654 N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

Cat. No.: B11519654
M. Wt: 416.5 g/mol
InChI Key: QSIASWUQUQOIQE-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyanophenyl group, a triazinoindole moiety, and a butanamide chain, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multiple steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a triazine precursor under acidic or basic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanophenyl halide reacts with the triazinoindole intermediate.

    Attachment of the Butanamide Chain: The final step involves the coupling of the butanamide chain to the triazinoindole-cyanophenyl intermediate, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazinoindole moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the cyanophenyl group, converting the nitrile to an amine or other functional groups.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitutions can occur.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced aromatic derivatives.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or as a lead compound in drug discovery.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its ability to interact with biological targets could make it a candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazinoindole moiety could facilitate binding to specific sites, while the cyanophenyl and butanamide groups might enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
  • N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]pentanamide

Uniqueness

Compared to similar compounds, N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide may exhibit unique properties due to the specific positioning and nature of its substituents. The ethyl group on the triazinoindole ring and the butanamide chain could influence its reactivity, binding affinity, and overall biological activity, making it distinct in its class.

Properties

Molecular Formula

C22H20N6OS

Molecular Weight

416.5 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide

InChI

InChI=1S/C22H20N6OS/c1-3-18(21(29)24-16-11-7-5-9-14(16)13-23)30-22-25-20-19(26-27-22)15-10-6-8-12-17(15)28(20)4-2/h5-12,18H,3-4H2,1-2H3,(H,24,29)

InChI Key

QSIASWUQUQOIQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C#N)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2

Origin of Product

United States

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